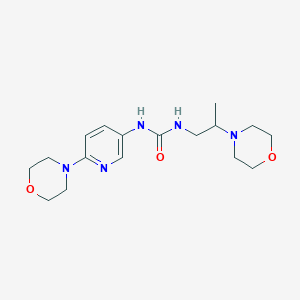
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide, also known as DMP785, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain, and modulation of this receptor has been shown to have potential therapeutic effects in a variety of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has a variety of biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and regulate blood pressure. Additionally, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to modulate the GABA-A receptor, which makes it a useful tool for studying the central nervous system. Additionally, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide in lab experiments is its relatively high cost compared to other research chemicals.
Orientations Futures
There are several potential future directions for research on 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which could lead to the development of more effective treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide and its potential therapeutic applications in cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-methyl-2-phenylpropanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid chloride to form the final product, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. In particular, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-14(12(2)19-18-11)15(20)17-10-16(3,4)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWOZAGABLIVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)

![4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571554.png)


![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)